
11-Hydroxy-delta(8)-thc
Übersicht
Beschreibung
11-Hydroxy-delta(8)-thc, also known as this compound, is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
11-Hydroxy-delta(8)-tetrahydrocannabinol (11-OH-delta(8)-THC) is a significant metabolite of delta(8)-tetrahydrocannabinol (delta(8)-THC), which is gaining attention for its unique pharmacological properties. This article explores the biological activity of 11-OH-delta(8)-THC, including its pharmacokinetics, receptor interactions, and potential therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of 11-OH-delta(8)-THC indicates that it is rapidly metabolized and has a significant presence in the brain compared to its parent compound, delta(8)-THC. Studies have shown that after intravenous administration in mice, the concentration of 11-OH-delta(8)-THC in the brain peaks higher than that of delta(8)-THC, suggesting enhanced distribution and potentially greater pharmacological effects. The peak brain concentrations were reported as follows:
Compound | Peak Concentration (µg/g) | Time Post-Injection (min) |
---|---|---|
Delta(8)-THC | 3.48 | 0.5 |
11-OH-delta(8)-THC | 10.64 | 0.5 |
11-Oxo-delta(8)-THC | 4.25 | 0.5 |
This rapid brain penetration may contribute to the compound's enhanced efficacy compared to delta(8)-THC alone .
Receptor Interactions
11-OH-delta(8)-THC exhibits partial agonist activity at cannabinoid receptors CB1 and CB2, similar to delta-9-THC but with notable differences in selectivity. Research indicates that while delta-9-THC shows a preference for CB1 receptors, delta(8)-THC and its metabolites, including 11-OH-delta(8)-THC, demonstrate a more balanced affinity for both CB1 and CB2 receptors. This non-selectivity may suggest broader therapeutic applications, impacting both central nervous system and peripheral immune functions .
Metabolism and Biological Activity
The metabolism of delta(8)-THC to 11-OH-delta(8)-THC is primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 in humans. This metabolic pathway not only enhances the pharmacological activity of delta(8)-THC but may also lead to increased tolerance over time due to the accumulation of active metabolites .
In repeated administration studies, it was observed that 11-OH-delta(8)-THC increased the Vmax values for drug-metabolizing enzymes without affecting Km values, indicating a potential for altered drug metabolism profiles in users .
Case Studies and Clinical Implications
Recent clinical studies have highlighted the therapeutic potential of cannabinoids, including 11-OH-delta(8)-THC, in managing conditions like nausea associated with chemotherapy and chronic pain. For instance, patients reported varying degrees of symptom relief when treated with formulations containing delta-8-THC and its metabolites . The unique properties of 11-OH-delta(8)-THC could make it a candidate for further research into its efficacy in these areas.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Potency and Metabolism:
11-OH-delta(8)-THC has been shown to be more potent than its parent compound, delta(8)-THC, due to its enhanced ability to cross the blood-brain barrier. Studies indicate that this metabolite exhibits a higher concentration in the brain compared to delta(8)-THC, suggesting its critical role in mediating the psychoactive effects associated with cannabis consumption .
2. Cannabinoid Receptor Interaction:
Research has demonstrated that 11-OH-delta(8)-THC selectively binds to cannabinoid receptors, particularly CB2 receptors, which are implicated in various physiological processes including pain modulation and immune response. This specificity makes it a valuable compound for exploring therapeutic applications in pain management and inflammatory diseases .
3. Drug Metabolism Studies:
11-OH-delta(8)-THC serves as a key biomarker in pharmacokinetic studies of delta(8)-THC metabolism. Its presence can provide insights into individual metabolic responses to cannabis, aiding in therapeutic dosing and understanding potential drug interactions .
Toxicological Applications
1. Forensic Toxicology:
The compound is utilized in forensic toxicology for urine drug testing and clinical toxicology assessments. Its detection can help establish cannabis use and its metabolic pathways, which is crucial for legal and medical evaluations .
2. Metabolite Profiling:
Studies have shown that 11-OH-delta(8)-THC is involved in the metabolic pathways of delta(8)-THC, leading to the formation of other metabolites such as 11-oxo-delta(8)-THC. Understanding these pathways is essential for assessing the safety and efficacy of cannabinoid-based therapies .
Neuroscientific Research
1. Neuropharmacology:
The neuropharmacological effects of 11-OH-delta(8)-THC have been investigated concerning its impact on cognitive functions and behavior. Its ability to modulate neurotransmitter systems makes it a candidate for studying conditions like anxiety, depression, and neurodegenerative disorders .
2. Pain Modulation Studies:
Research indicates that 11-OH-delta(8)-THC may play a role in pain relief mechanisms by interacting with the endocannabinoid system. Studies on its antinociceptive properties highlight its potential use in developing new analgesics for chronic pain management .
Table 1: Summary of Key Research Findings on 11-OH-delta(8)-THC
Study Reference | Key Findings | Application |
---|---|---|
Rhee et al., 1997 | 11-OH-delta(8)-THC was found to be 3.6 times less potent than delta(9)-THC at rat receptors | Comparative potency analysis |
Yamamoto et al., 1998 | Highlighted competitive inhibition of cannabinoid receptor binding | Cannabinoid receptor dynamics |
Welch et al., 1998 | Investigated differential blockade of antinociceptive effects | Pain modulation research |
Ledvina et al., 2023 | Identified metabolism pathways involving CYP2C enzymes | Pharmacokinetic profiling |
Eigenschaften
IUPAC Name |
9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8,11-12,16-17,22-23H,4-7,9-10,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUSQMWLMDHRIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948864 | |
Record name | 9-(Hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25952-85-6 | |
Record name | 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25952-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hydroxy-delta(8)-tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025952856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(Hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.